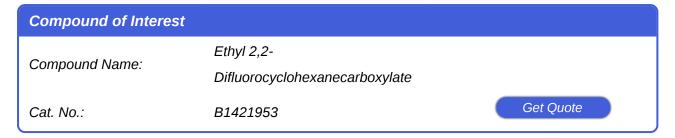


Spectroscopic and Synthetic Profile of Ethyl 2,2-Difluorocyclohexanecarboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluorocyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclohexyl ring can significantly alter the molecule's lipophilicity, metabolic stability, and conformational preferences, making it an attractive building block for the design of novel bioactive molecules and functional materials. This technical guide provides a summary of the predicted spectroscopic data for **Ethyl 2,2-Difluorocyclohexanecarboxylate**, a detailed, generalized experimental protocol for its synthesis and characterization, and a workflow for its analysis.

While direct experimental spectroscopic data for **Ethyl 2,2-Difluorocyclohexanecarboxylate** is not readily available in the public domain, the following data has been predicted based on the analysis of structurally similar compounds. These predictions provide a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data



The spectroscopic data for **Ethyl 2,2-Difluorocyclohexanecarboxylate** (CAS: 186665-89-4, Formula: C₉H₁₄F₂O₂, Molecular Weight: 192.21 g/mol) is summarized below.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.25	Quartet (q)	2H	-OCH ₂ CH ₃
~2.2 - 1.6	Multiplet (m)	9Н	Cyclohexyl-H
~1.30	Triplet (t)	3H	-OCH ₂ CH ₃

Predicted based on typical values for ethyl esters and cyclohexyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~118 (t)	CF ₂
~62	-OCH ₂ CH ₃
~40 - 20	Cyclohexyl-C
~14	-OCH2CH3

Predicted based on data for similar fluorinated esters. The CF₂ carbon is expected to appear as a triplet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity
-90 to -110	Singlet or complex multiplet

The chemical shift for gem-difluoro groups on a cyclohexane ring can vary. It is predicted based on ranges observed for similar compounds.[3]



Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation	
192	[M] ⁺ (Molecular ion)	
147	[M - OCH ₂ CH ₃] ⁺	
119	[M - COOCH ₂ CH ₃] ⁺	
91	[C ₇ H ₇] ⁺ (from rearrangement)	

Fragmentation pattern is predicted based on common fragmentation pathways for ethyl esters.

Table 5: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (aliphatic)
~1750	Strong	C=O stretch (ester)
~1250-1050	Strong	C-F stretch
~1100	Medium	C-O stretch

Predicted based on characteristic vibrational frequencies for the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **Ethyl 2,2-Difluorocyclohexanecarboxylate**.

Synthesis of Ethyl 2,2-Difluorocyclohexanecarboxylate

A common method for the synthesis of gem-difluorinated esters is the fluorination of a corresponding ketoester using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

Materials:

Ethyl 2-oxocyclohexanecarboxylate



- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:

- A solution of ethyl 2-oxocyclohexanecarboxylate in anhydrous DCM is prepared in a flamedried, three-necked flask under an inert atmosphere (argon or nitrogen).
- The solution is cooled to 0 °C in an ice bath.
- DAST is added dropwise to the stirred solution.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Spectroscopic Analysis



Sample Preparation:

- NMR Spectroscopy (¹H, ¹³C, ¹9F): The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹9F NMR, an external standard such as CFCl₃ can be used.
- Mass Spectrometry: The sample is dissolved in a suitable volatile solvent, such as methanol
 or acetonitrile, for analysis by electrospray ionization (ESI) or gas chromatography-mass
 spectrometry (GC-MS).
- IR Spectroscopy: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

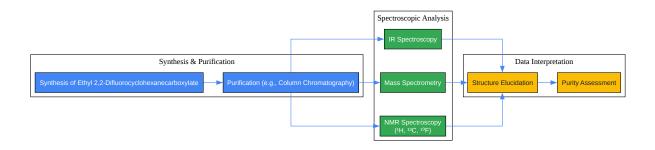
Instrumentation and Data Acquisition:

- NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Mass spectra are obtained on a mass spectrometer with an appropriate ionization source.
- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

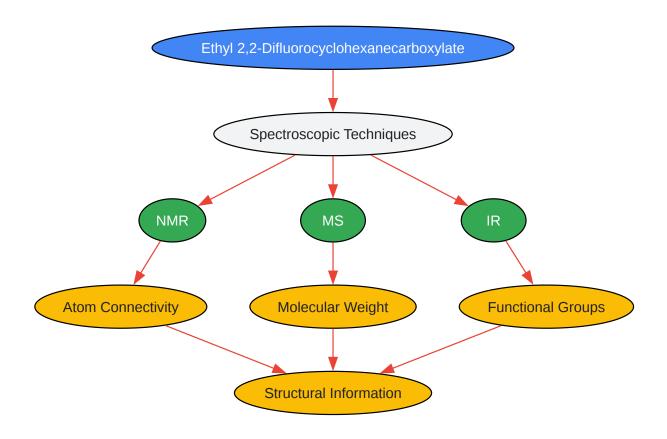




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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.





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Caption: Logical relationship between the compound, analytical techniques, and the information obtained for structural elucidation.

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